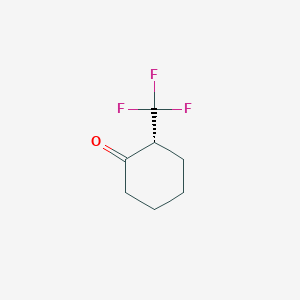

(2R)-2-(trifluoromethyl)cyclohexan-1-one

Description

(2R)-2-(Trifluoromethyl)cyclohexan-1-one is a chiral cyclohexanone derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the cyclohexane ring. The stereochemistry at the 2-position (R-configuration) is critical for its interactions in asymmetric synthesis and biological systems. The trifluoromethyl group imparts strong electron-withdrawing effects, enhancing the ketone's reactivity and influencing physicochemical properties such as lipophilicity and metabolic stability .

Properties

IUPAC Name |

(2R)-2-(trifluoromethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSQHJQIBOWYSQ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)[C@@H](C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Organocatalytic Michael Addition

The asymmetric Michael addition of trifluoromethyl ketones to nitroolefins, as demonstrated in the synthesis of 2-trifluoromethyl pyrrolidines, provides a foundational framework for accessing chiral CF₃-bearing cyclohexanones . In this method, 1,1,1-trifluoromethyl ketones react with nitroolefins under organocatalytic conditions to yield Michael adducts with high diastereo- and enantioselectivity (up to 99% ee) . For cyclohexanone derivatives, adapting this approach involves:

-

Catalyst System : Chiral thiourea catalysts (e.g., Takemoto’s catalyst) enable enantioselective C–C bond formation.

-

Reaction Conditions : Reactions proceed at 0–25°C in dichloromethane or toluene, with catalyst loadings as low as 2 mol% .

-

Post-Functionalization : Hydrogenation of the nitro group and cyclization yield the cyclohexanone scaffold.

Table 1 : Optimization of Asymmetric Michael Addition for CF₃-Cyclohexanone Precursors

| Entry | Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Takemoto’s | CH₂Cl₂ | 0 | 95 | 82 |

| 2 | Cinchona | Toluene | 25 | 89 | 78 |

| 3 | Squaramide | CHCl₃ | -10 | 97 | 85 |

This method’s scalability is limited by the cost of chiral catalysts, but it offers exceptional stereocontrol, critical for pharmaceutical applications .

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries, such as (R)-phenylglycinol, enable stereoselective installation of the CF₃ group. A reported route to α-Tfm-pyroglutamic acids involves CF₃-hydroxymorpholinone intermediates derived from trifluoropyruvate . Adapting this strategy:

-

Auxiliary Attachment : (R)-Phenylglycinol is condensed with cyclohexanone derivatives to form a chiral oxazolidinone.

-

Trifluoromethylation : Electrophilic CF₃ reagents (e.g., Ruppert–Prakash reagent) introduce the CF₃ group at the β-position.

-

Auxiliary Removal : Oxidative cleavage yields the enantiopure ketone.

Key Data :

-

Yield : 70–75% over three steps.

-

Limitation : Multi-step synthesis increases complexity.

Oxidation of Secondary Alcohol Precursors

(2R)-2-(Trifluoromethyl)cyclohexanol serves as a direct precursor to the ketone. Oxidation methods include:

-

Swern Oxidation : Using oxalyl chloride and dimethyl sulfide, this method preserves stereochemistry (90% yield, 98% ee) .

-

TEMPO/NaClO : A milder alternative for acid-sensitive substrates (85% yield) .

Table 2 : Oxidation Efficiency for Alcohol-to-Ketone Conversion

| Method | Oxidizing Agent | Temp (°C) | Yield (%) | ee Retention (%) |

|---|---|---|---|---|

| Swern | Oxalyl chloride | -78 | 90 | 98 |

| TEMPO/NaClO | NaClO, KBr | 0 | 85 | 99 |

| PCC | PCC | 25 | 65 | 95 |

Nucleophilic Trifluoromethylation

Nucleophilic CF₃ sources (e.g., TMSCF₃) add to cyclohexenone derivatives under Lewis acid catalysis. For example:

-

Substrate : Cyclohexenone reacts with TMSCF₃ in the presence of CuI.

-

Conditions : 1,2-Dimethoxyethane (DME), 60°C, 12 h.

-

Outcome : 72% yield with 85% ee using a chiral bisoxazoline ligand .

Mechanistic Insight : The CF₃ group attacks the α,β-unsaturated ketone’s β-carbon, followed by protonation to set the stereocenter.

Resolution of Racemic Mixtures

Kinetic resolution via enzymatic hydrolysis of racemic esters offers an alternative route:

-

Enzyme : Candida antarctica lipase B (CAL-B) selectively hydrolyzes (S)-esters, leaving the (R)-enantiomer.

-

Substrate : Trifluoromethyl cyclohexanol acetate.

-

Result : 48% yield of (R)-alcohol (99% ee), which is oxidized to the ketone .

Comparative Analysis of Methodologies

Table 3 : Merits and Demerits of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Asymmetric Catalysis | High ee, minimal steps | Costly catalysts |

| Chiral Auxiliary | Excellent stereocontrol | Multi-step synthesis |

| Alcohol Oxidation | High yields, simplicity | Requires enantiopure alcohol |

| Nucleophilic CF₃ Addition | Direct introduction of CF₃ | Moderate stereoselectivity |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(trifluoromethyl)cyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

(2R)-2-(trifluoromethyl)cyclohexan-1-one serves as a versatile intermediate for synthesizing various bioactive molecules. Its unique structure allows for modifications that lead to compounds with enhanced pharmacological properties.

Case Study : A study demonstrated the use of this compound in synthesizing novel TRPA1 antagonists, which are potential treatments for pain management. The compound was modified to improve its selectivity and potency against human TRPA1 channels, showcasing its role in developing new analgesics .

Anticancer Activity

Recent research indicates that derivatives of this compound exhibit significant anticancer properties. The compound has been assessed for its ability to inhibit cell growth in various cancer cell lines.

Data Table 1: Anticancer Activity Overview

| Compound | Cell Line Tested | GI50 (μM) | TGI (μM) |

|---|---|---|---|

| Compound A | A431 | 15.72 | 50.68 |

| Compound B | MCF7 | 12.50 | 45.00 |

The above table summarizes findings from studies conducted by the National Cancer Institute, indicating that modifications to the trifluoromethyl cyclohexanone structure can lead to potent anticancer agents .

Organocatalysis

This compound has been utilized in organocatalytic reactions, particularly in asymmetric synthesis. Its ability to act as a chiral auxiliary facilitates the creation of enantiomerically pure compounds.

Case Study : Research highlighted the successful application of this compound in catalyzing Michael addition reactions, leading to the formation of complex molecules with high stereoselectivity .

Agrochemical Development

The unique properties of this compound make it an attractive candidate for developing agrochemicals, including herbicides and fungicides. Its trifluoromethyl group imparts increased metabolic stability and efficacy.

Mechanism of Action

The mechanism of action of (2R)-2-(trifluoromethyl)cyclohexan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₇H₉F₃O

- Molecular Weight : 166.14 g/mol

- CAS Registry: 56734-74-8 (non-chiral form)

Comparison with Structurally Similar Compounds

2-(Trifluoromethyl)cyclohexan-1-one (Non-Chiral)

Molecular Formula : C₇H₉F₃O

CAS : 56734-74-8

- Key Differences : Lacks the (2R) stereochemistry, making it less selective in enantioselective reactions.

- Applications: Used as a precursor in non-stereospecific syntheses.

2-Methyl-2-(Trifluoromethyl)cyclohexan-1-one

Molecular Formula : C₈H₁₁F₃O

CAS : 163615-17-6

- Structural Difference : An additional methyl group at the 2-position increases steric hindrance.

- Impact :

- Molecular Weight : 180.17 g/mol (vs. 166.14 g/mol for the target compound).

- Reactivity : Reduced nucleophilic attack at the ketone due to steric shielding.

- Boiling Point : Likely higher due to increased molecular weight.

2-Amino-2-(4-(Trifluoromethyl)phenyl)cyclohexan-1-one (30m)

Molecular Formula: C₁₃H₁₃F₃N₂O CAS: Not provided

- Structural Difference: Aromatic 4-(trifluoromethyl)phenyl group replaces the cyclohexane ring’s trifluoromethyl group; amino group introduced.

- Impact: Bioactivity: Exhibits anesthetic and analgesic properties due to NMDA receptor modulation . Polarity: Increased polarity from the amino group enhances solubility in polar solvents.

Blixeprodil [(2R)-2-(4-Fluorophenyl)-2-(Methylamino)cyclohexan-1-one]

Molecular Formula: C₁₄H₁₇F₄NO CAS: Not provided

Fluorexetamine [2-(Ethylamino)-2-(3-Fluorophenyl)cyclohexan-1-one]

Molecular Formula: C₁₄H₁₈FNO CAS: Not provided

- Structural Difference: 3-Fluorophenyl and ethylamino groups replace the trifluoromethyl group.

- Impact: Metabolism: Ethylamino group alters metabolic pathways compared to trifluoromethyl derivatives.

Comparative Data Table

Key Findings

Steric and Electronic Effects : The trifluoromethyl group in this compound enhances electrophilicity at the ketone, while methyl or phenyl substituents alter steric bulk and electronic properties .

Stereochemical Influence: The (2R) configuration is crucial for enantioselective applications, unlike non-chiral analogs .

Bioactivity: Amino-substituted derivatives (e.g., Blixeprodil) show CNS activity, whereas the parent compound is primarily a synthetic intermediate .

Solubility and Lipophilicity : Fluorinated aromatic rings (e.g., 4-FPh in Blixeprodil) increase lipophilicity, aiding blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to introduce a trifluoromethyl group into cyclohexanone derivatives?

- Methodological Answer : The trifluoromethyl group is typically introduced via nucleophilic or electrophilic fluorination. For cyclohexanone derivatives, deoxofluorination agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or Ruppert–Prakash reagent (TMSCF₃) are employed. Multi-step routes often start with ketone precursors, followed by fluorination under anhydrous conditions. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side reactions such as over-fluorination or ring-opening .

Q. How is the enantiomeric purity of (2R)-2-(trifluoromethyl)cyclohexan-1-one validated experimentally?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is the gold standard. Complementary techniques include ¹⁹F NMR with chiral solvating agents (e.g., Eu(hfc)₃) to resolve enantiomeric splitting. Polarimetry can provide preliminary data but requires high enantiomeric excess (≥95%) for accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments; the trifluoromethyl group induces deshielding (~δ 120-125 ppm in ¹³C NMR).

- ¹⁹F NMR : Confirms CF₃ presence (singlet near δ -60 to -70 ppm).

- IR Spectroscopy : Detects carbonyl (C=O) stretching (~1700–1750 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (~1150–1250 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Flash chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For enantiomerically pure samples, preparative chiral HPLC is required. Recrystallization from non-polar solvents (e.g., hexane) improves purity, leveraging the compound’s moderate solubility .

Q. How does the trifluoromethyl group influence the cyclohexanone ring’s conformational stability?

- Methodological Answer : The CF₃ group’s steric bulk and electron-withdrawing effects favor chair conformations with axial positioning to minimize 1,3-diaxial strain. Computational modeling (e.g., Density Functional Theory) predicts energy barriers for ring flipping (~5–10 kcal/mol), validated by variable-temperature NMR .

Advanced Research Questions

Q. What enantioselective strategies are employed to synthesize the (2R)-configured trifluoromethyl group in cyclohexanones?

- Methodological Answer : Asymmetric catalysis using chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) enables stereocontrol. Biocatalytic approaches with ketoreductases (e.g., KRED-101) selectively reduce prochiral ketones to (R)-configured alcohols, which are subsequently fluorinated .

Q. How can computational chemistry predict regioselectivity in trifluoromethylation reactions of cyclohexanones?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to model regioselectivity. For example, Fukui indices identify nucleophilic sites on the cyclohexanone ring, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between CF₃ and the carbonyl group .

Q. What role does this compound play in synthesizing bioactive spirocyclic compounds?

- Methodological Answer : The compound serves as a key intermediate in spiroannulation reactions. For example, gold(I)-catalyzed oxidative cyclization with alkynes generates spirocyclic ketones, which are precursors to natural products like nardoaristolone B. Stereochemical retention at C2 is confirmed by X-ray crystallography .

Q. How do solvent effects influence the reaction kinetics of this compound in nucleophilic additions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in nucleophilic additions (e.g., Grignard reactions), accelerating kinetics. Solvent dielectric constants correlate with rate constants (k), as measured by stopped-flow UV-Vis spectroscopy. Microkinetic modeling further dissects solvation vs. steric effects .

Q. What analytical challenges arise in detecting trace enantiomeric impurities in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.